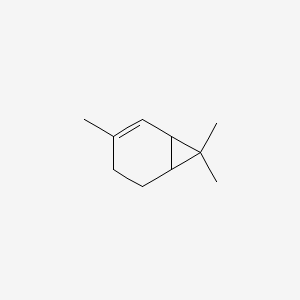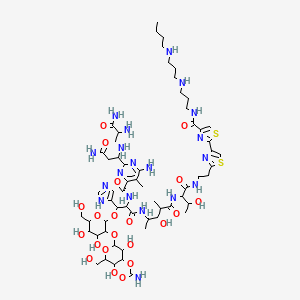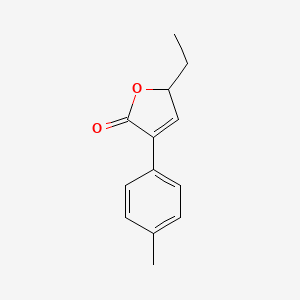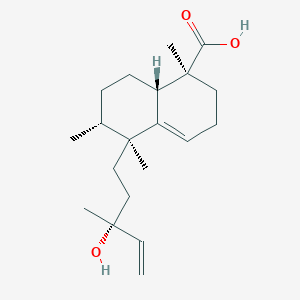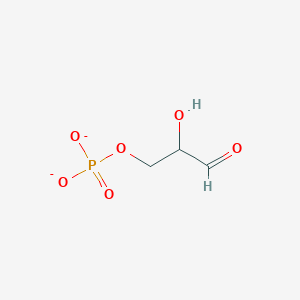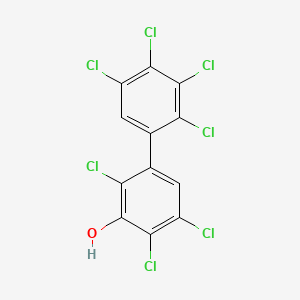
Ytterbium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium(3+), also known as Ytterbium(III) ion, is a trivalent cation of the element ytterbium. Ytterbium is a rare earth element with the atomic number 70 and is part of the lanthanide series. It is a soft, malleable, and ductile metal that appears silvery-white in color. Ytterbium was first identified in 1878 by the Swiss chemist Jean Charles Galissard de Marignac through the spectroscopic analysis of the mineral gadolinite . The element is named after the village of Ytterby in Sweden, which is rich in rare earth minerals .
准备方法
Synthetic Routes and Reaction Conditions
Ytterbium(3+) can be synthesized through various methods, including:
Hydrothermal Method: This involves the reaction of ytterbium salts with water at high temperatures and pressures.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Electrochemical Extraction: Ytterbium can be extracted from molten salts using electrochemical methods.
Industrial Production Methods
Industrially, ytterbium is often extracted from minerals such as monazite and xenotime through a series of chemical reactions. The process typically involves the following steps:
Crushing and Grinding: The ore is crushed and ground to liberate the rare earth elements.
Leaching: The ground ore is treated with acids to dissolve the rare earth elements.
Solvent Extraction: The dissolved rare earth elements are separated using solvent extraction techniques.
Precipitation: Ytterbium is precipitated out of the solution as ytterbium fluoride or ytterbium oxalate.
Reduction: The precipitated ytterbium compound is reduced to metallic ytterbium using a reducing agent such as calcium or lithium.
化学反应分析
Types of Reactions
Ytterbium(3+) undergoes various types of chemical reactions, including:
Oxidation: Ytterbium reacts with oxygen to form ytterbium(III) oxide (Yb2O3).
Substitution: Ytterbium(3+) can participate in substitution reactions, where it replaces other cations in a compound.
Common Reagents and Conditions
Halogens: Ytterbium reacts with halogens to form ytterbium halides, such as ytterbium(III) chloride (YbCl3).
Major Products
Ytterbium(III) Oxide (Yb2O3): Formed by the reaction of ytterbium with oxygen.
Ytterbium(III) Chloride (YbCl3): Formed by the reaction of ytterbium with hydrochloric acid.
Ytterbium(III) Fluoride (YbF3): Used in dental materials and as an X-ray contrast agent.
科学研究应用
Ytterbium(3+) has a wide range of scientific research applications, including:
作用机制
The mechanism by which ytterbium(3+) exerts its effects varies depending on its application:
Fluorescence Imaging: Ytterbium(3+) complexes exhibit strong NIR luminescence, which allows for deep tissue penetration and high-resolution imaging in biological systems.
Dental Applications: Ytterbium(3+) releases fluoride ions, which help in the remineralization of tooth enamel and provide high contrast in X-ray images.
相似化合物的比较
Ytterbium(3+) is similar to other lanthanides, such as europium(3+), samarium(3+), and thulium(3+), in terms of its chemical behavior and oxidation states . it has unique properties that make it distinct:
Oxidation States: Ytterbium can exist in both +2 and +3 oxidation states, whereas most lanthanides predominantly exist in the +3 state.
Luminescence: Ytterbium(3+) complexes exhibit strong NIR luminescence, which is not as common in other lanthanides.
Applications: Ytterbium(3+) is used in a wider range of applications, including dental materials, fluorescence imaging, and high-tech industries
Similar Compounds
Europium(3+): Known for its red luminescence and used in phosphors for television screens and fluorescent lamps.
Samarium(3+): Used in magnets and as a neutron absorber in nuclear reactors.
Thulium(3+): Used in portable X-ray devices and as a radiation source in cancer treatment.
属性
CAS 编号 |
18923-27-8 |
|---|---|
分子式 |
Yb+3 |
分子量 |
173.04 g/mol |
IUPAC 名称 |
ytterbium(3+) |
InChI |
InChI=1S/Yb/q+3 |
InChI 键 |
AWSFICBXMUKWSK-UHFFFAOYSA-N |
SMILES |
[Yb+3] |
规范 SMILES |
[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



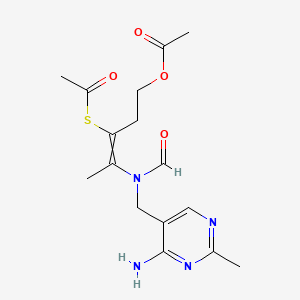


![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

